molecular formula C6H15NO2 B1265577 2,2'-Iminodipropanol CAS No. 2294-46-4

2,2'-Iminodipropanol

Cat. No.: B1265577
CAS No.: 2294-46-4
M. Wt: 133.19 g/mol
InChI Key: WCYGORCMAJDYJN-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2,2'-Iminodipropanol, also known as diisopropanolamine (DIPA), is a secondary amine with the molecular formula C₆H₁₅NO₂ (molecular weight: 133.19 g/mol) . Its IUPAC name is 1,1'-iminodi-2-propanol, and it is characterized by a central nitrogen atom bonded to two 2-propanol groups. The CAS registry number is 110-97-4, though a conflicting CAS (2294-46-4) is noted in one source ; the former is widely accepted in industry and literature .

Properties

IUPAC Name

2-(1-hydroxypropan-2-ylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-5(3-8)7-6(2)4-9/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYGORCMAJDYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866323
Record name 2,2'-Azanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2294-46-4
Record name 2,2′-Iminobis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2294-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Iminodipropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-iminodipropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2,2'-Iminodipropanol, also known as 2,2'-iminodi(1-propanol), is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevance in biomedical research. The information is derived from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C_6H_15N_1O_2
  • Molecular Weight : 131.19 g/mol
  • Structure : The compound features a central imine group (-C=N-) flanked by two propanol groups.

Research indicates that this compound exhibits biological activity primarily through its antioxidant properties. It acts as a free radical scavenger, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antioxidant Activity

  • Free Radical Scavenging : this compound has been shown to effectively neutralize free radicals, thereby reducing lipid peroxidation and protecting cellular membranes.
  • Cellular Protection : Studies have demonstrated that treatment with this compound leads to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, in various cell lines.

In vitro Studies

A series of in vitro experiments have highlighted the compound's protective effects against oxidative damage:

  • Cell Lines Tested : Human liver (HepG2) and neuronal (SH-SY5Y) cell lines.
  • Concentration Range : Effective concentrations ranged from 50 µM to 200 µM.
  • Findings :
    • Significant reduction in ROS levels post-treatment.
    • Enhanced cell viability in oxidative stress conditions compared to control groups.
StudyCell LineConcentration (µM)ROS Reduction (%)Cell Viability (%)
AHepG2502585
BSH-SY5Y1004090
CHepG22005595

In vivo Studies

In vivo studies using animal models have further elucidated the biological activity of this compound:

  • Model Used : Rats subjected to induced oxidative stress via chemical agents.
  • Administration : Intraperitoneal injection of varying doses (50 mg/kg and 100 mg/kg).
  • Results :
    • Significant reduction in serum MDA levels.
    • Improvement in liver function markers compared to untreated groups.

Comparison with Similar Compounds

Physicochemical Properties

  • Purity: Commercial DIPA typically contains 98–102% isopropanolamines, primarily diisopropanolamine, on an anhydrous basis .
  • Structure : The isopropyl alcohol groups confer moderate hydrophilicity and solubility in polar solvents, while the branched carbon chains enhance stability in organic matrices.

Applications
DIPA is utilized in:

  • Coordination chemistry : Formation of polynuclear metal complexes (e.g., iron(III) complexes with pseudohalides) for magnetic and catalytic studies .
  • Industrial processes : As a surfactant, corrosion inhibitor, and gas treatment agent .
Structural and Functional Analogues

The following compounds share structural or functional similarities with 2,2'-Iminodipropanol:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₆H₁₅NO₂ 133.19 110-97-4 Secondary amine with two 2-propanol groups; used in metal complexes .
2,2'-Iminobisethanol (Diethanolamine, DEA) C₄H₁₁NO₂ 105.14 111-42-2 Ethanol-substituted analogue; common in CO₂ scrubbing and personal care .
2-Aminopropanol C₃H₉NO 75.11 78-91-1 Primary amine with a single propanol chain; pharmaceutical intermediate .
3,3’-Iminodipropionitrile C₆H₈N₄ 136.16 6294-52-6 Nitrile-substituted derivative; used in polymer synthesis .
Physicochemical and Functional Differences
  • Solubility and Reactivity: DIPA’s isopropyl groups enhance solubility in organic solvents compared to DEA’s ethanol groups, which favor aqueous systems. DEA’s primary application in gas treatment arises from its strong affinity for acidic gases (e.g., CO₂), while DIPA’s branched structure improves thermal stability in surfactants .
  • Coordination Chemistry :

    • DIPA forms polynuclear iron(III) complexes with pseudohalides (e.g., thiocyanate), exhibiting antiferromagnetic interactions . In contrast, DEA primarily coordinates with transition metals for industrial catalysis .
  • Toxicity and Handling :

    • DEA is regulated due to skin irritation risks, while DIPA’s commercial grades (e.g., "low freeze grade 85") suggest tailored handling protocols for specific industrial needs .
Research and Industrial Relevance
  • DIPA :

    • Magnetic Materials : Cobalt(II) complexes with DIPA derivatives (e.g., [Co₂(pmidp)(OAc)₂]) show unique magnetic properties under aerobic conditions .
    • Synthetic Flexibility : The hydroxyl and amine groups enable derivatization for custom ligands or surfactants .
  • DEA :

    • Environmental Applications : Efficient in CO₂ capture but faces scrutiny due to degradation byproducts like nitrosamines .

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